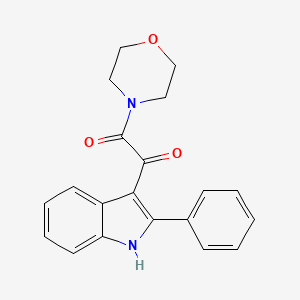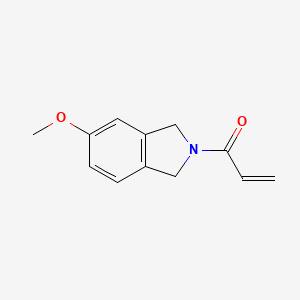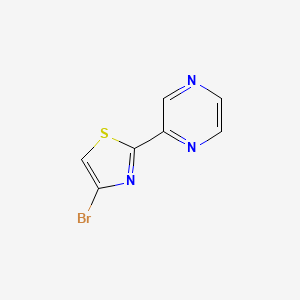![molecular formula C13H15BrN4O2 B2488786 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide CAS No. 1797292-33-1](/img/structure/B2488786.png)
5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a dimethylamino group attached to a pyrimidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound exhibits unique properties due to the presence of the bromine atom and the specific arrangement of functional groups
Properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-8-6-12(18(2)3)17-11(16-8)7-15-13(19)9-4-5-10(14)20-9/h4-6H,7H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETVKKRIYXNVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/new.no-structure.jpg)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate](/img/structure/B2488714.png)
![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)
![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)

![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)
